Cas no 88284-48-4 (2-(Trimethylsilyl)phenyl trifluoromethanesulfonate)

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate structure
88284-48-4 structure
Product Name:2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
N.o CAS:88284-48-4
MF:C10H13F3O3SSi
MW:298.354133367538
MDL:MFCD00799598
CID:709384
PubChem ID:24870661
Update Time:2024-10-26

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
    • 2-(trimethylsilyl)phenyl trifluoromethane-sulfona
    • 2-(Trimethylsilyl)phenyl Triflate
    • Trifluoromethanesulfonic Acid 2-(Trimethylsilyl)phenyl Ester
    • 2-(Trimethylsilyl)phenyl Triflate Trifluoromethanesulfonic Acid 2-(Trimethylsilyl)phenyl Ester
    • (2-trimethylsilylphenyl) trifluoromethanesulfonate
    • Methanesulfonic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester
    • PubChem19807
    • C10H13F3O3SSi
    • XBHPFCIWRHJDCP-UHFFFAOYSA-N
    • BCP10118
    • 4086AC
    • (TRIMETHYLSILYL)PHENYL TRIFLATE
    • TRA0000170
    • FCH2711571
    • PC450251
    • EN001653
    • SY057456
    • ST2413631
    • AX8063
    • Methanesulfonic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester (9CI)
    • (Trimethylsilyl)phenyl trifluoromethanesulfonate
    • 2-(Trimethylsilyl)phenyl 2,2,2-trifluoroacetate
    • 2-(Trimethylsilyl)phenyl trifluormethanesulfonate
    • 2-(Trimethylsilyl)phenyl trifluoromethansulfonate
    • Acetic acid, 2,2,2-trifluoro-, 2-(trimethylsilyl)phenyl ester
    • Acetic acid, trifluoro-, 2-(trimethylsilyl)phenyl ester
    • o-Trimethylsilylphenyl triflate
    • 88284-48-4
    • DS-16426
    • 2-(trimethylsilyl)phenyl trifluoro-methane sulfonate
    • DB-023683
    • MFCD00799598
    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, 97%
    • AKOS015856668
    • CS-W007378
    • T2089
    • SCHEMBL1713611
    • 2-(Trimethylsilyl)phenyltrifluoromethanesulfonate
    • 2-(trimethylsilyl)phenyl trifluoromethane sulfonate
    • DTXSID00391985
    • MDL: MFCD00799598
    • Inchi: 1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3
    • Chave InChI: XBHPFCIWRHJDCP-UHFFFAOYSA-N
    • SMILES: O=S(C(F)(F)F)(OC1C([Si](C)(C)C)=CC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 298.03100
  • Massa monoisotópica: 298.031
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 381
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 51.8
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.229 g/mL at 25 °C(lit.)
  • Ponto de ebulição: 70 °C/2 mmHg(lit.)
  • Ponto de Flash: 华氏:204.8 °F
    摄氏:96 °C
  • Índice de Refracção: n20/D 1.456(lit.)
  • PSA: 51.75000
  • LogP: 3.54100
  • Solubilidade: 未确定
  • Sensibilidade: 对空气敏感

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Informações de segurança

  • Símbolo: GHS05
  • Pedir:危险
  • Palavra de Sinal:Danger
  • Declaração de perigo: H314
  • Declaração de Advertência: P280,P305+P351+P338,P310
  • Número de transporte de matérias perigosas:UN 3265 8/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 34
  • Instrução de Segurança: S26; S27; S36/37/39; S45
  • Identificação dos materiais perigosos: C
  • Classe de Perigo:8
  • PackingGroup:II
  • Condição de armazenamento:Inert atmosphere,2-8°C
  • Frases de Risco:R34

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Dados aduaneiros

  • CÓDIGO SH:2931900090
  • Dados aduaneiros:

    中国海关编码:

    2931900090

    概述:

    2931900090. 其他有机-无机化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB(入境货物通关单,出境货物通关单). 最惠国关税:6.5%. 普通关税:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2089-25G
2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
88284-48-4 >95.0%(GC)
25g
¥1860.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T102512-25g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
25g
¥829.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T102512-5g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
5g
¥199.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T102512-1g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
1g
¥49.90 2023-09-01
Chemenu
CM138147-5g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
5g
$117 2021-06-17
Chemenu
CM138147-10g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
10g
$199 2021-06-17
Chemenu
CM138147-25g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
25g
$365 2021-06-17
Alichem
A019113078-10g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
10g
$206.70 2023-08-31
Alichem
A019113078-25g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
25g
$405.60 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024288-1g
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
88284-48-4 95%
1g
¥44 2024-05-21

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.2 -78 °C; 40 min, -78 °C; -78 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Stereoretentive ring-opening metathesis polymerization to access all-cis poly(p-phenylene vinylene)s with living characteristics
Hsu, Ting-Wei; et al, ChemRxiv, 2020, 1, 1-7

Método de produção 2

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  90 min, reflux
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -80 °C; -80 °C → -100 °C
1.3 -100 °C; 20 min, -100 °C → -80 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referência
Synthesis of aryl stannanes from silyl triflates via aryne intermediates
Lakshmi, B. Vasantha; et al, Synlett, 2011, (3), 345-348

Método de produção 3

Condições de reacção
1.1 45 min, 80 °C
1.2 Solvents: Tetrahydrofuran ;  rt → -100 °C
1.3 Reagents: Butyllithium ;  -100 °C; 20 min, -100 °C → -80 °C; -80 °C → -100 °C
1.4 -100 °C; 20 min, -100 °C → -80 °C
Referência
An efficient procedure for the synthesis of ortho-trialkylsilylaryl triflates: easy access to precursors of functionalized arynes
Pena, Diego; et al, Synthesis, 2002, (10), 1454-1458

Método de produção 4

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  79.2 s, rt
1.2 Solvents: Diethyl ether ;  67 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Referência
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Método de produção 5

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.3 -78 °C; 40 min, -78 °C; -78 °C → rt; 20 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referência
Stereoretentive Ring-Opening Metathesis Polymerization to Access All-cis Poly(p-phenylenevinylene)s with Living Characteristics
Hsu, Ting-Wei; et al, Journal of the American Chemical Society, 2020, 142(28), 11983-11987

Método de produção 6

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 70 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.4 -78 °C; 1 h, -78 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referência
Trifluoromethyl aryl sulfonates (TFMS): An applicable trifluoromethoxylation reagent
Lei, Meng; et al, Tetrahedron Letters, 2019, 60(20), 1389-1392

Método de produção 7

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 30 min, 0 °C
2.1 Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → rt
2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
2.3 -78 °C; 2 h, -78 °C
2.4 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C
Referência
Copper-Mediated Cascade C-H/N-H Annulation of Indolocarboxamides with Arynes: Construction of Tetracyclic Indoloquinoline Alkaloids
Zhang, Ting-Yu; et al, Organic Letters, 2018, 20(1), 220-223

Método de produção 8

Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Referência
Improved synthesis of the benzyne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Atkinson, Darcy J.; et al, Synthesis, 2010, (6), 911-913

Método de produção 9

Condições de reacção
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
Referência
Improved synthesis of the benzyne precursor 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Atkinson, Darcy J.; et al, Synthesis, 2010, (6), 911-913

Método de produção 10

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, reflux; reflux → rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.3 -100 °C; 20 min, -100 °C → -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referência
Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions at α-Position of Tertiary Amines
Ueda, Hirofumi; et al, Organic Letters, 2014, 16(16), 4194-4197

Método de produção 11

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 min, rt
1.2 Solvents: Diethyl ether ;  7.3 s, rt
1.3 Reagents: Sodium carbonate Solvents: Water
Referência
Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors
Michel, Boris; et al, Organic Letters, 2014, 16(10), 2684-2687

Método de produção 12

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  4 h, 0 °C → rt
1.2 overnight, 0 °C → rt
Referência
Trifluoromethanesulfonic anhydride
Martinez, Antonio Garcia; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-17

Método de produção 13

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.2 -100 °C; 20 min, -100 °C → -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referência
Access to Highly Functionalized Indanes from Arynes and α,γ-Diketo Esters
Hu, Wanyao; et al, Organic Letters, 2019, 21(4), 941-945

Método de produção 14

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.2 -100 °C; 20 min, -100 °C → -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referência
Acetic Acid Promoted Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions at α-Position of Tertiary Amines
Ueda, Hirofumi; et al, Organic Letters, 2014, 16(16), 4194-4197

Método de produção 15

Condições de reacção
1.1 Reagents: Triethylamine ,  Isopropyl isocyanate Solvents: Dichloromethane ;  2 h, 23 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Diethyl ether ,  Pentane ;  5 min, 0 °C; 30 min, 0 °C → 23 °C
1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine ;  23 °C → -78 °C
1.4 Reagents: Butyllithium Solvents: Hexane ;  70 min, -78 °C; 1 h, -78 °C
1.5 35 min, -78 °C; 85 min, -78 °C
1.6 Reagents: Sodium bisulfate Solvents: Water ;  45 min, -78 °C → 23 °C
1.7 Reagents: Diethylamine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  45 min, 40 °C; 40 °C → 23 °C
1.8 Solvents: Acetonitrile ;  20 min, 23 °C; 2 h, 23 °C
1.9 Reagents: Sodium bicarbonate ,  Sodium bisulfate Solvents: Water ;  23 °C
Referência
Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne
Bronner, Sarah M.; et al, Journal of Organic Chemistry, 2009, 74(22), 8842-8843

Método de produção 16

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Referência
Dual Nickel-/Palladium-Catalyzed Reductive Cross-Coupling Reactions between Two Phenol Derivatives
Xiong, Baojian; et al, Organic Letters, 2020, 22(16), 6334-6338

Método de produção 17

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Referência
Dual nickel/palladium-catalyzed reductive cross-coupling reactions between two phenol derivatives
Xiong, Baojian; et al, ChemRxiv, 2020, 1, 1-8

Método de produção 18

Condições de reacção
Referência
1,2-Difunctionalization of Aryl Triflates: A Direct and Modular Access to Diversely Functionalized Anilines
Cho, Seoyoung; et al, Organic Letters, 2020, 22(4), 1670-1674

Método de produção 19

Condições de reacção
1.1 Reagents: Cesium fluoride ,  18-Crown-6 Solvents: Acetonitrile ,  1,2-Dichlorobenzene ;  overnight, 70 °C
Referência
Cycloaddition of benzyne to SWCNT: towards CNT-based paddle wheels
Criado, Alejandro; et al, Chemical Communications (Cambridge, 2010, 46(37), 7028-7030

Método de produção 20

Condições de reacção
Referência
Assembly of polyfunctional arenes with three contiguous and different substituents by Pd-catalyzed four-component reactions
Shen, Yong; et al, Cell Reports Physical Science, 2021, 2(11),

Método de produção 21

Condições de reacção
Referência
Aerobic Cu-catalyzed oxidative 1 : 2 coupling of benzynes with terminal alkynes
Lu, Tianhao; et al, Chemical Communications (Cambridge, 2020, 56(59), 8214-8217

Método de produção 22

Condições de reacção
Referência
Copper-Mediated Trifluoromethylation-Allylation of Arynes
Yang, Xinkan; et al, Organic Letters, 2018, 20(4), 1179-1182

Método de produção 23

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  2 h, 85 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  20 min, -80 °C
2.2 -78 °C; 30 min, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides
Shaibu, Balagopal S.; et al, Organic & Biomolecular Chemistry, 2012, 10(34), 6834-6839

Método de produção 24

Condições de reacção
1.1 Reagents: Sodium Solvents: Toluene ;  4 h, 110 °C; 30 min, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Methanol ,  Water ;  neutralized, rt
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, 0 °C; 0 °C → rt; 2 h, rt
2.2 Solvents: Water ;  rt
Referência
Alkyl substituted [2.2]paracyclophane-1,9-dienes
Lidster, Benjamin J.; et al, Organic & Biomolecular Chemistry, 2016, 14(25), 6079-6087

Método de produção 25

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.1 Reagents: Pyridine Solvents: Dichloromethane
Referência
Benzynes in Natural Product Synthesis
Hunter, Ruth F., 1989, , ,

Método de produção 26

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 5 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 10, 0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  2 h, rt
Referência
Synthesis of aryne precursor o-Trimethylsilylphenyl triflate
Wu, Qing-chun; et al, Hecheng Huaxue, 2007, 15(1), 111-113

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Raw materials

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Preparation Products

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:88284-48-4)2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Número da Ordem:A22396
Estado das existências:in Stock
Quantidade:500g/100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:13
Preço ($):1392.0/279.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:88284-48-4)2-(三甲基硅)苯基三氟甲烷磺酸盐
Número da Ordem:LE2474587
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:41
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:88284-48-4)2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
A22396
Pureza:99%/99%
Quantidade:500g/100g
Preço ($):1392.0/279.0
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88284-48-4)2-(三甲基硅)苯基三氟甲烷磺酸盐
LE2474587
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
E- mail